molecular formula C24H20N2O5 B2996642 3-(2,3-dimethoxybenzamido)-N-phenylbenzofuran-2-carboxamide CAS No. 862829-70-7

3-(2,3-dimethoxybenzamido)-N-phenylbenzofuran-2-carboxamide

Cat. No.: B2996642
CAS No.: 862829-70-7
M. Wt: 416.433
InChI Key: IUIUQQRCFHAUTC-UHFFFAOYSA-N
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Description

3-(2,3-Dimethoxybenzamido)-N-phenylbenzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzofuran ring, a phenyl group, and a dimethoxybenzamido moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-dimethoxybenzamido)-N-phenylbenzofuran-2-carboxamide typically involves the reaction of 2,3-dimethoxybenzoic acid with appropriate amine derivatives. The process often employs reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) and 1-hydroxybenzotriazole (HOBt) in a solvent like methanol (MeOH). The reaction mixture is stirred overnight, followed by purification steps involving washing with aqueous solutions and drying over anhydrous magnesium sulfate (MgSO4) .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dimethoxybenzamido)-N-phenylbenzofuran-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalysts like Pd-C and hydrogen gas are commonly used.

    Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

3-(2,3-Dimethoxybenzamido)-N-phenylbenzofuran-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2,3-dimethoxybenzamido)-N-phenylbenzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,3-Dimethoxybenzamido)-N-phenylbenzofuran-2-carboxamide is unique due to the combination of its structural features, which confer distinct chemical and biological properties. Its specific arrangement of functional groups allows for unique interactions in chemical reactions and biological systems.

Properties

IUPAC Name

3-[(2,3-dimethoxybenzoyl)amino]-N-phenyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O5/c1-29-19-14-8-12-17(21(19)30-2)23(27)26-20-16-11-6-7-13-18(16)31-22(20)24(28)25-15-9-4-3-5-10-15/h3-14H,1-2H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUIUQQRCFHAUTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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